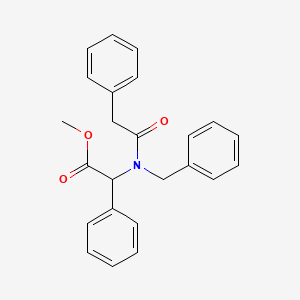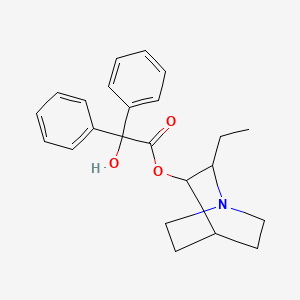
2-Ethyl-3-quinuclidyl benzilate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-3-quinuclidyl benzilate is a synthetic organic compound known for its potent anticholinergic properties. It is a derivative of quinuclidine and benzilic acid, and it has been studied for its effects on the central nervous system. This compound is of interest in both military and medical research due to its ability to act as an incapacitating agent.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3-quinuclidyl benzilate typically involves the reaction of methyl benzilate with 3-quinuclidinol. This reaction is carried out in an inert anhydrous aliphatic hydrocarbon solvent, such as normal heptane, in the presence of metallic sodium. The reaction conditions require a 5-10% molar excess of 3-quinuclidinol and 7-15 molar percent of metallic sodium based on the methyl benzilate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-Ethyl-3-quinuclidyl benzilate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinuclidine ring.
Substitution: Substitution reactions can occur at the benzilate moiety, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of benzilate analogs with different functional groups.
科学研究应用
2-Ethyl-3-quinuclidyl benzilate has several scientific research applications:
作用机制
2-Ethyl-3-quinuclidyl benzilate exerts its effects by acting as a competitive antagonist of muscarinic acetylcholine receptors. This action blocks the binding of acetylcholine, leading to a decrease in cholinergic neurotransmission. The compound primarily targets the M1 and M4 subtypes of muscarinic receptors, which are involved in cognitive and motor functions .
相似化合物的比较
Similar Compounds
3-Quinuclidinyl benzilate: Another potent anticholinergic agent with similar properties and applications.
Scopolamine: Another anticholinergic compound used for its effects on the central nervous system.
Uniqueness
2-Ethyl-3-quinuclidyl benzilate is unique due to its specific chemical structure, which provides a distinct profile of receptor binding and pharmacological effects. Its ability to act as a potent incapacitating agent sets it apart from other anticholinergic compounds, making it valuable for both research and potential therapeutic applications .
属性
CAS 编号 |
102338-77-2 |
|---|---|
分子式 |
C23H27NO3 |
分子量 |
365.5 g/mol |
IUPAC 名称 |
(2-ethyl-1-azabicyclo[2.2.2]octan-3-yl) 2-hydroxy-2,2-diphenylacetate |
InChI |
InChI=1S/C23H27NO3/c1-2-20-21(17-13-15-24(20)16-14-17)27-22(25)23(26,18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,17,20-21,26H,2,13-16H2,1H3 |
InChI 键 |
UWUJLHYQCAEYBJ-UHFFFAOYSA-N |
规范 SMILES |
CCC1C(C2CCN1CC2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


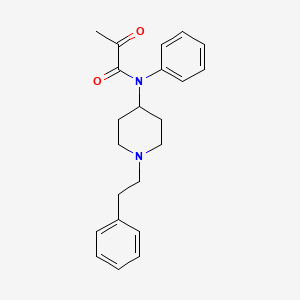
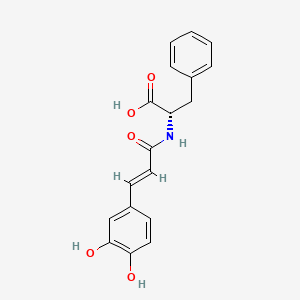
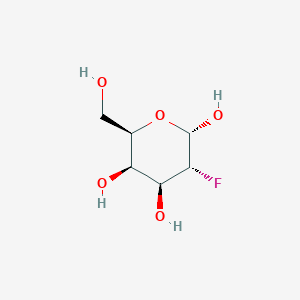

![2-Naphthalenesulfonic acid, 6-amino-5-[(2,5-dichloro-4-sulfophenyl)azo]-4-hydroxy-](/img/structure/B12786443.png)

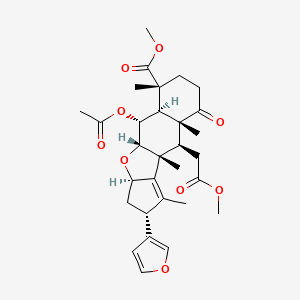
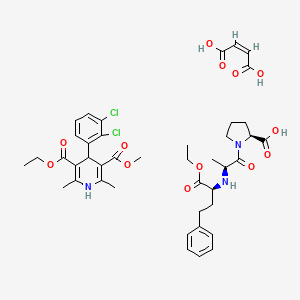
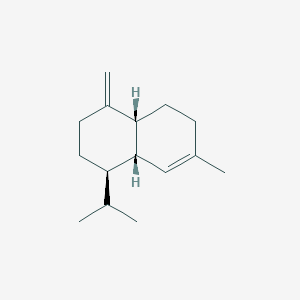
![N-[(E)-1-pyrazin-2-ylethylideneamino]-3-azabicyclo[3.2.2]nonane-3-carbothioamide](/img/structure/B12786479.png)
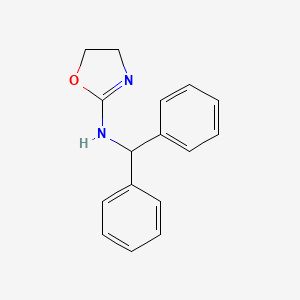
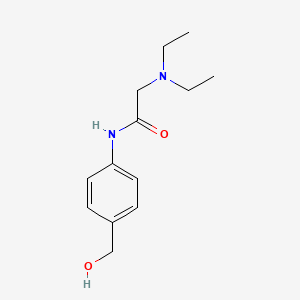
![N-[(E)-1-pyrazin-2-ylethylideneamino]-3-azabicyclo[3.2.2]nonane-3-carbothioamide](/img/structure/B12786516.png)
